REACTION_CXSMILES
|
[Li]CCCC.[O:6]1[CH:10]=[CH:9][N:8]=[CH:7]1.O([Si:19]([CH:26]([CH3:28])[CH3:27])([CH:23]([CH3:25])[CH3:24])[CH:20]([CH3:22])[CH3:21])S(C(F)(F)F)(=O)=O>C(OCC)C>[CH:20]([Si:19]([CH:26]([CH3:28])[CH3:27])([CH:23]([CH3:25])[CH3:24])[C:7]1[O:6][CH:10]=[CH:9][N:8]=1)([CH3:22])[CH3:21]
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Name
|
|
Quantity
|
76 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
12 g
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Type
|
reactant
|
Smiles
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O1C=NC=C1
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Name
|
|
Quantity
|
400 mL
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Type
|
solvent
|
Smiles
|
C(C)OCC
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Name
|
|
Quantity
|
46.3 mL
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Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)[Si](C(C)C)(C(C)C)C(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
to stir for 60 minutes at −78° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was slowly warmed up to room temperature
|
Type
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STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica gel eluting with 8:1 hexanes/ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)[Si](C=1OC=CN1)(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |